2,4-Dimethylstyrene

Catalog No.
S749014
CAS No.
2234-20-0
M.F
C10H12
M. Wt
132.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylstyrene

CAS Number

2234-20-0

Product Name

2,4-Dimethylstyrene

IUPAC Name

1-ethenyl-2,4-dimethylbenzene

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C10H12/c1-4-10-6-5-8(2)7-9(10)3/h4-7H,1H2,2-3H3

InChI Key

OEVVKKAVYQFQNV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C=C)C

Canonical SMILES

CC1=CC(=C(C=C1)C=C)C

Polymerization Studies

,4-DMS serves as a monomer, a molecule that can link with others to form polymers. Researchers have investigated its polymerization behavior using various techniques, including:

  • Cationic polymerization

    This method involves using a positively charged initiator to trigger the formation of long polymer chains from 2,4-DMS monomers. Studies have explored the influence of different reaction conditions and catalysts on the resulting polymer properties [].

  • Free radical polymerization

    This approach employs free radicals, highly reactive molecules with an unpaired electron, to initiate polymerization. Research has focused on understanding the reaction kinetics and mechanisms involved in 2,4-DMS free radical polymerization.

These studies contribute to the development of new polymeric materials with tailored properties for various applications.

Material Science Research

,4-DMS can also be employed in the synthesis of specific materials relevant to scientific research. For instance, studies have explored its use in:

  • Functionalized polymers

    Researchers have incorporated 2,4-DMS into polymer structures to introduce specific functionalities, such as improved adhesion or electrical conductivity, for potential applications in electronics or material coatings.

  • Cross-linking agents

    ,4-DMS can act as a cross-linking agent, forming covalent bonds between polymer chains, which can influence the mechanical properties and stability of the resulting materials.

2,4-Dimethylstyrene is an organic compound belonging to the class of aromatic hydrocarbons specifically known as vinyltoluenes. It is a colorless liquid at room temperature and is found naturally in برخی گیاهان تایوانی (barki giraan-e taiwani) (certain Taiwanese cypress trees) []. 2,4-Dimethylstyrene holds significance in scientific research due to its potential applications in polymer synthesis [].


Molecular Structure Analysis

2,4-Dimethylstyrene has the chemical formula C₁₀H₁₂. Its structure consists of a benzene ring with two methyl groups attached at the 2nd and 4th positions and a vinyl group (CH₂=CH-) attached at the 1st position []. This vinyl group creates a double bond, introducing unsaturation into the molecule. The presence of the methyl groups affects the electron distribution in the benzene ring, making it more electron-rich compared to unsubstituted styrene [].


Chemical Reactions Analysis

2,4-Dimethylstyrene can participate in various chemical reactions due to the presence of the vinyl group and the aromatic ring. Here are some notable examples:

  • Polymerization: 2,4-Dimethylstyrene can be used as a monomer in the production of polymers through processes like cationic polymerization. It reacts with acrylates to form copolymers with potential applications in various materials [].
n C₁₀H₁₂  +  n CH₂=CHCOOCH₃  ------->  [C₁₀H₁₂-CH₂-CH(COOCH₃)-]n (Representative equation for cationic copolymerization) []
  • Substitution reactions: The aromatic ring in 2,4-dimethylstyrene can undergo electrophilic aromatic substitution reactions, where an electrophile (electron-deficient species) replaces a hydrogen atom on the ring. However, the presence of the methyl groups can deactivate the ring to some extent, affecting the rate and position of substitution compared to unsubstituted styrene [].

Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₀H₁₂ []
  • Molecular Weight: 132.2 g/mol []
  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available.
  • Solubility: Information on solubility in various solvents is limited, but it is expected to be soluble in organic solvents like toluene and dichloromethane due to its non-polar character.
  • Stability: Presumably stable under normal storage conditions, but can polymerize upon heating or exposure to initiators.

XLogP3

3.4

Melting Point

-64.0 °C

UNII

543ES1O25E

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2234-20-0

Wikipedia

2,4-dimethylstyrene

Dates

Modify: 2023-08-15

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